2-Hydroxy-2-phenylpropanoic acid
Overview
Description
2-Hydroxy-2-phenylpropanoic acid, also known as this compound, is an organic compound with the molecular formula C9H10O3. It is a hydroxy acid that features both a hydroxyl group and a carboxyl group attached to a phenyl-substituted carbon atom. This compound is of significant interest due to its applications in various fields, including pharmaceuticals and organic synthesis .
Mechanism of Action
Mode of Action
It is known that it is involved in the phenylalanine metabolic pathway . It is likely produced from phenylpyruvate via the action of lactate dehydrogenase .
Biochemical Pathways
Atrolactic acid is involved in the phenylalanine metabolic pathway . It is likely produced from phenylpyruvate via the action of lactate dehydrogenase . The shikimate and phenylpropanoid pathways are important for understanding the biosynthesis of individual phenolic compounds .
Pharmacokinetics
It is known that the profens, a category of nonselective, nonsteroidal anti-inflammatory drugs (nsaids) which are derivatives of 2-phenylpropanoic acid, generally have moderately short initial half-lives of 2–5 h although they have long terminal half-lives .
Result of Action
It is known that it plays a role in phenylalanine metabolism
Action Environment
The action of Atrolactic acid can be influenced by environmental factors. For instance, the storage conditions can affect the stability of the compound . It is recommended to store it away from oxidizing agents, in a cool, dry, and well-ventilated condition .
Biochemical Analysis
Biochemical Properties
2-Hydroxy-2-phenylpropanoic acid plays a crucial role in biochemical reactions. It interacts with various enzymes and proteins, facilitating different biochemical processes. For instance, it is involved in the synthesis of atropine, a medication with numerous therapeutic uses. The hydroxyl and phenyl groups in this compound allow it to participate in esterification reactions and form derivatives, making it a valuable compound in biochemical studies.
Cellular Effects
This compound influences various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cell signaling pathways can lead to changes in gene expression, impacting cellular functions such as growth, differentiation, and apoptosis. Additionally, this compound can modulate cellular metabolism by interacting with metabolic enzymes, thereby influencing the overall metabolic flux within cells.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific biochemical context . The compound’s ability to form hydrogen bonds with enzymes and proteins allows it to modulate their activity, leading to changes in biochemical pathways. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under ambient conditions, but its activity can decrease over time due to degradation . Long-term exposure to this compound in in vitro and in vivo studies has shown that it can lead to sustained changes in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can have beneficial effects on cellular function and metabolism. At high doses, it can exhibit toxic or adverse effects . Studies have identified threshold effects, where the compound’s impact on cellular function changes significantly with increasing dosage. These findings highlight the importance of dosage optimization in therapeutic applications of this compound .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into other biologically active molecules. The compound’s role in metabolic pathways can influence the levels of various metabolites, thereby affecting overall metabolic flux. For example, this compound can be converted into intermediates that participate in the synthesis of neurotransmitters and other signaling molecules.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions facilitate the compound’s localization and accumulation in particular cellular compartments. The transport and distribution of this compound are essential for its biological activity, as they determine the compound’s availability to interact with target biomolecules .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These mechanisms direct the compound to specific compartments or organelles within the cell . The localization of this compound can affect its activity and function, as it determines the compound’s proximity to its target biomolecules. For instance, the compound’s presence in the nucleus can influence gene expression by interacting with transcription factors .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Hydroxy-2-phenylpropanoic acid can be synthesized through several methods:
Oxidation of α-Methylstyrene Oxide: This method involves the use of cerium-zirconium binary oxides as catalysts.
Hydrolysis of α-Chloro- or α-Bromohydratropic Acid: This traditional method involves the use of halogenated precursors, which are hydrolyzed to yield atrolactic acid.
Reduction of β,β-Dibromoatrolactic Acid: Sodium amalgam is used to reduce the dibromo compound to atrolactic acid.
Electrocarboxylation of Aromatic Ketone with Carbon Dioxide: This method involves the electrochemical fixation of carbon dioxide to produce atrolactic acid.
Industrial Production Methods: Industrial production of atrolactic acid often employs the oxidation of α-methylstyrene oxide due to its efficiency and environmentally friendly conditions. The use of cerium-zirconium binary oxides as catalysts has shown promising results in terms of yield and sustainability .
Chemical Reactions Analysis
2-Hydroxy-2-phenylpropanoic acid undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to produce corresponding ketones or aldehydes.
Major Products Formed:
Oxidation: Produces ketones or aldehydes.
Reduction: Produces alcohols.
Substitution: Produces various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-Hydroxy-2-phenylpropanoic acid has a wide range of applications in scientific research:
Pharmaceuticals: It is a key intermediate in the synthesis of non-steroidal anti-inflammatory drugs used to treat skin disorders such as warts and acne.
Organic Synthesis: this compound is used as a building block for the synthesis of various organic compounds, including chiral molecules and complex natural products.
Catalysis: The compound is used in catalytic processes, particularly in the oxidation of α-methylstyrene oxide.
Biological Studies: this compound is used in studies related to enzyme activity and metabolic pathways.
Comparison with Similar Compounds
2-Hydroxy-2-phenylpropanoic acid can be compared with other similar compounds, such as:
Mandelic Acid: Both compounds are hydroxy acids with a phenyl group, but mandelic acid lacks the methyl group present in atrolactic acid.
Phenyllactic Acid: Similar to atrolactic acid, phenyllactic acid has a phenyl group, but it differs in the position of the hydroxyl group.
Uniqueness of Atrolactic Acid: this compound’s unique structure, featuring both a hydroxyl group and a phenyl-substituted carbon atom, makes it a versatile compound in organic synthesis and pharmaceutical applications. Its ability to undergo various chemical reactions and its role as an intermediate in the synthesis of complex molecules highlight its importance in scientific research.
Properties
IUPAC Name |
2-hydroxy-2-phenylpropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c1-9(12,8(10)11)7-5-3-2-4-6-7/h2-6,12H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWCHELUCVWSRRS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10862090 | |
Record name | Atrolactic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10862090 | |
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Molecular Weight |
166.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
515-30-0, 4607-38-9 | |
Record name | Atrolactic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=515-30-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Atrolactic acid | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000515300 | |
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Record name | DL-Atrolactic acid | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128998 | |
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Record name | Atrolactic acid | |
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Record name | Benzeneacetic acid, .alpha.-hydroxy-.alpha.-methyl- | |
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Record name | Atrolactic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10862090 | |
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Record name | 2-phenyllactic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.452 | |
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Record name | (±)-2-phenyllactic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.740 | |
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Record name | ATROLACTIC ACID | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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